methyl({[1-(propan-2-yl)-1H-imidazol-2-yl]methyl})amine dihydrochloride
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Overview
Description
Methyl({[1-(propan-2-yl)-1H-imidazol-2-yl]methyl})amine dihydrochloride is a chemical compound with the molecular formula C8H17Cl2N3 It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl({[1-(propan-2-yl)-1H-imidazol-2-yl]methyl})amine dihydrochloride typically involves the reaction of imidazole derivatives with appropriate alkylating agents. One common method involves the alkylation of 1-(propan-2-yl)-1H-imidazole with methylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl({[1-(propan-2-yl)-1H-imidazol-2-yl]methyl})amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to more saturated heterocycles.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated reagents and strong bases like sodium hydride are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of functionalized imidazole derivatives.
Scientific Research Applications
Methyl({[1-(propan-2-yl)-1H-imidazol-2-yl]methyl})amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl({[1-(propan-2-yl)-1H-imidazol-2-yl]methyl})amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, affecting their activity and function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride
- N-Methyl-3-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride
Uniqueness
Methyl({[1-(propan-2-yl)-1H-imidazol-2-yl]methyl})amine dihydrochloride is unique due to its specific substitution pattern on the imidazole ring, which can confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
2901082-66-2 |
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Molecular Formula |
C8H17Cl2N3 |
Molecular Weight |
226.14 g/mol |
IUPAC Name |
N-methyl-1-(1-propan-2-ylimidazol-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C8H15N3.2ClH/c1-7(2)11-5-4-10-8(11)6-9-3;;/h4-5,7,9H,6H2,1-3H3;2*1H |
InChI Key |
DXXZPWIFITTYRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CN=C1CNC.Cl.Cl |
Origin of Product |
United States |
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